
1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole typically involves the bromination of 5-methoxyphenyl followed by the formation of the pyrrole ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the phenyl ring. Subsequent cyclization reactions are employed to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include substituted pyrroles, oxidized derivatives, and coupled products with extended conjugation or functional groups .
科学的研究の応用
1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
2-Bromo-5-methoxyphenyl derivatives: Compounds like 2-Bromo-5-methoxyphenylmethanol and 2-Bromo-5-methoxybenzyl bromide share structural similarities but differ in their functional groups and reactivity.
Pyrrole derivatives: Other pyrrole-based compounds with different substituents on the phenyl ring or the pyrrole ring itself.
Uniqueness: 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSREPFXNIJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
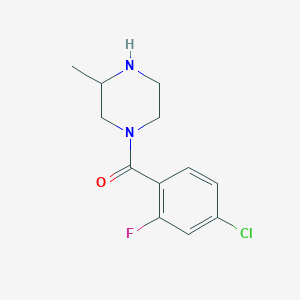
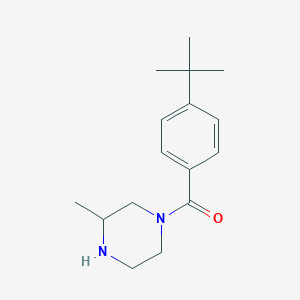

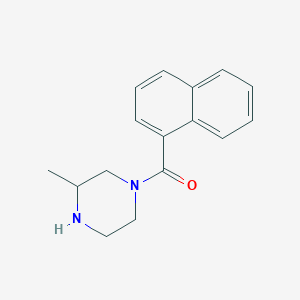
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
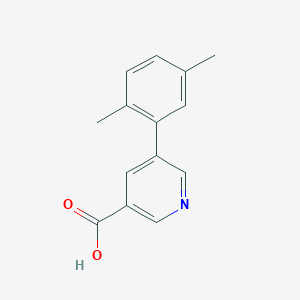
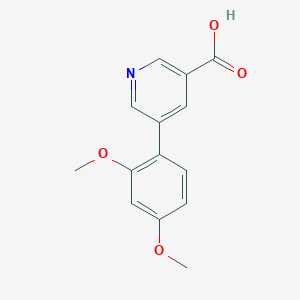


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)




